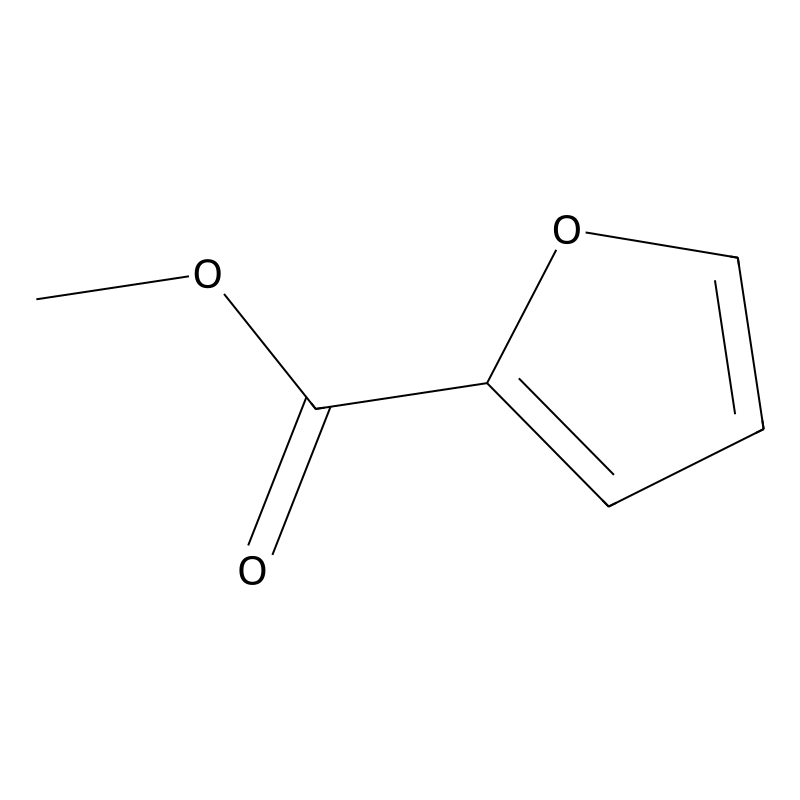

Methyl 2-furoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

Organic Synthesis

- Precursor for Heterocyclic Compounds: Methyl 2-furoate serves as a building block for synthesizing various heterocyclic compounds, including cis-fused 5-oxofuro[2,3-b]furans and sesquiterpene lactones. These complex molecules possess diverse biological properties and potential applications in drug discovery [, ].

Food Science and Flavor Chemistry

- Natural Flavoring Agent: Methyl 2-furoate is found naturally in various fruits like mangoes, kiwifruit, and papayas. Its characteristic fruity, winey aroma contributes to the overall flavor profile of these fruits [].

- Flavoring Additive: Due to its pleasant aroma, methyl 2-furoate finds use as a flavoring additive in various food and beverage products, enhancing their sensory appeal [].

Other Research Areas

- Biomarker and Metabolite Identification: Methyl 2-furoate has been identified as a potential biomarker in certain metabolic pathways. Its presence can aid in the identification of specific metabolic processes and potential disease states [].

- Antimicrobial and Antifungal Properties: Some studies suggest that methyl 2-furoate may possess antimicrobial and antifungal properties, warranting further investigation for potential applications in food preservation and disease control [, ].

Methyl 2-furoate, also known as methyl furan-2-carboxylate, is an organic compound with the molecular formula and a molecular weight of approximately 126.11 g/mol. It is classified as a carboxylic ester and is structurally related to 2-furoic acid. The compound features a furan ring, which is a five-membered aromatic ring containing oxygen, and a carboxylate functional group, making it an important intermediate in organic synthesis and various

Methyl 2-furoate is considered a flammable liquid with a moderate flash point. It is recommended to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when working with it in a laboratory setting.

Note

Further Research

While research on methyl 2-furoate is ongoing, there are areas where more information is needed. These include:

- Investigating its potential toxicity and establishing safe handling procedures.

- Exploring its applications as a flavoring agent or a biomarker for food consumption.

- Studying its reactivity for the development of novel synthetic strategies.

- Esterification: It can undergo hydrolysis to yield 2-furoic acid and methanol.

- Transesterification: This reaction can occur with alcohols to form different esters.

- Pyrolysis: Studies have shown that methyl 2-furoate can decompose at high temperatures (879-1107 K), producing various products that are significant in fuel applications .

- Coupling Reactions: It serves as a substrate in palladium-catalyzed coupling reactions, providing an alternative to furan for synthesizing mono- or poly-arylated furans .

Methyl 2-furoate exhibits biological activity that has been explored in various studies. It has been reported in the context of natural products, particularly within species such as Actinidia chinensis (kiwifruit), indicating potential roles in flavor or fragrance profiles . Additionally, its derivatives and related compounds have shown antimicrobial properties, which may be relevant for pharmaceutical applications.

Several methods exist for synthesizing methyl 2-furoate:

- Esterification of 2-Furoic Acid: Reacting 2-furoic acid with methanol in the presence of an acid catalyst.

- Furan Derivatives: Starting from furan derivatives through carboxylation followed by esterification.

- Chemical Transformations: Utilizing various reagents and conditions to convert simpler furan compounds into methyl 2-furoate .

Methyl 2-furoate has diverse applications:

- Flavoring Agent: Used in the food industry for its pleasant aroma.

- Fragrance Component: Employed in perfumes and cosmetics.

- Chemical Intermediate: Utilized in the synthesis of pharmaceuticals and agrochemicals.

- Fuel Additive: Investigated for its potential as a biodiesel component due to favorable combustion properties .

Interaction studies involving methyl 2-furoate focus on its behavior in various chemical environments. Kinetic modeling has been conducted to understand its pyrolysis, which is crucial for optimizing combustion processes in biodiesel applications. These studies provide insights into how methyl 2-furoate interacts with other compounds during thermal decomposition .

Methyl 2-furoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl Furan-3-carboxylate | Similar ester structure | Different position of the carboxylate group |

| Ethyl 2-furoate | Ethyl ester instead of methyl | Altered volatility and solubility properties |

| Methyl Furan-4-carboxylate | Carboxylate group at position four | Different reactivity and synthesis pathways |

| Methyl Thiophene-2-carboxylate | Contains sulfur instead of oxygen | Unique electronic properties affecting reactivity |

Methyl 2-furoate is unique due to its specific position of the carboxyl group on the furan ring, influencing its reactivity and applications compared to other similar compounds. Its role as a versatile intermediate makes it particularly valuable in organic synthesis and industrial applications .

Traditional Synthetic Routes

Traditional methods for methyl 2-furoate production primarily involve Fischer esterification of 2-furoic acid with methanol under acidic conditions. For example, sulfuric acid or hydrochloric acid catalyzes the reaction at elevated temperatures (60–100°C), achieving yields up to 95%. However, this method faces challenges in catalyst separation and environmental concerns due to corrosive byproducts.

An alternative route employs 2-furoyl chloride, synthesized via thionyl chloride treatment of 2-furoic acid, followed by methanolysis. This two-step process avoids harsh acids but introduces stoichiometric waste from chloride byproducts.

Catalytic Oxidative Esterification of Furfural

Furfural, a biomass-derived platform chemical, serves as a sustainable feedstock for methyl 2-furoate production via oxidative esterification. This one-step process combines oxidation and esterification, typically using molecular oxygen or air as oxidants.

Homogeneous Catalysis

Chinese Patent CN109574964A describes a homogeneous cobalt-based catalyst system operating at room temperature and atmospheric pressure. Furfural reacts with methanol in the presence of Co-N-C/MgO, achieving 95% yield under mild conditions. However, ligand costs and catalyst recyclability remain limitations.

Heterogeneous Catalysis

Gold nanoparticles supported on Al₂O₃ (Au/Al₂O₃) demonstrate exceptional performance in base-free conditions. At 140°C and 1 MPa O₂, this catalyst achieves 99.8% furfural conversion and ~100% methyl 2-furoate selectivity within 1 hour. Zirconia-supported Au catalysts also show promise, leveraging acidic sites for substrate adsorption and oxygen activation.

Table 1: Comparative Catalytic Systems for Oxidative Esterification

| Catalyst | Temp. (°C) | O₂ Pressure | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Co-N-C/MgO | 25 | 0.1 MPa | 95 | 98 | |

| Au/Al₂O₃ | 140 | 1 MPa | 99.8 | ~100 | |

| ZrO₂-supported Au | 120 | 0.5 MPa | 92 | 95 |

Cross-Ketonization with Carboxylic Acids

A novel pathway involves cross-ketonization of methyl 2-furoate with carboxylic acids over ZrO₂ catalysts. For instance, reacting methyl 2-furoate with acetic acid at 350°C produces 2-acetylfuran (87% selectivity at 90% conversion). This gas-phase continuous-flow method offers a scalable, solvent-free route to acyl furans, critical in flavor and pharmaceutical industries.

Photochemical and Solvent-Free Approaches

Photocatalysis

Visible-light-driven oxidative esterification using Pd/g-C₃N₃ catalysts enables room-temperature synthesis. Under 20-W LED irradiation, furfuryl alcohol converts to methyl 2-furoate with 93% yield in 12 hours. This method eliminates thermal energy requirements but faces scalability challenges.

Solvent-Free Systems

Microwave-assisted tandem reactions bypass solvents and external catalysts. Furfural undergoes oxidation to 2-furoic acid using H₂O₂, followed by esterification with methanol under microwave irradiation, yielding 67.5% methyl 2-furoate. This approach reduces reaction times from hours to minutes.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of organic synthesis, given the prevalence of such motifs in natural products, pharmaceuticals, and functional materials. Methyl 2-furoate serves as a key synthon in the assembly of diverse heterocycles, owing to the electron-rich nature of the furan ring and the electrophilicity of the ester group.

Reactivity Profile and Mechanistic Considerations

The furan ring in methyl 2-furoate can undergo a variety of transformations, including electrophilic substitution, cycloaddition, and condensation reactions. The ester group at the 2-position enhances the reactivity of the adjacent carbons, facilitating nucleophilic attack and enabling ring-forming processes. For example, methyl 2-furoate has been employed in Diels-Alder reactions with electron-deficient dienophiles to yield fused heterocyclic systems, such as 5-oxofuro[2,3-b]furans [4]. The ester moiety can also participate in condensation reactions with nucleophiles, leading to the formation of lactones and other oxygen-containing heterocycles.

Representative Synthetic Pathways

A notable application involves the synthesis of cis-fused 5-oxofuro[2,3-b]furans, where methyl 2-furoate reacts with suitable partners under controlled conditions to generate the desired heterocyclic scaffold [4]. The reaction typically proceeds via initial activation of the ester group, followed by intramolecular cyclization facilitated by the electron-rich furan nucleus.

Another example is the use of methyl 2-furoate in the synthesis of pyran-fused systems, where the ester group acts as a key functional handle for further elaboration. The versatility of methyl 2-furoate in these contexts stems from its ability to undergo regioselective transformations, allowing for precise construction of complex heterocyclic architectures.

Data Table: Selected Heterocyclic Syntheses Using Methyl 2-furoate

| Reaction Type | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Dienophile, solvent, heat | Fused furan heterocycles | 70–90 | [4] |

| Condensation with Amines | Amine, base, solvent, reflux | Lactams, pyrroles | 60–85 | [2] |

| Intramolecular Cyclization | Acid/base catalysis, elevated temperature | Furo[2,3-b]furan derivatives | 75–93 | [2] [4] |

Research Findings

Recent studies have demonstrated the utility of methyl 2-furoate in the synthesis of polycyclic heterocycles through tandem cyclization processes. For instance, oxidative cyclization of methyl 2-furoate derivatives has yielded novel oxygen-bridged ring systems with potential biological activity. The mild reaction conditions, high atom economy, and broad substrate scope underscore the compound's value in heterocycle synthesis.

Preparation of Sesquiterpene Lactones and Bioactive Derivatives

Sesquiterpene lactones are a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring, often exhibiting significant biological activity. The synthesis of these complex molecules frequently requires the introduction of furan or ester functionalities, for which methyl 2-furoate is particularly well-suited.

Role of Methyl 2-furoate in Lactone Construction

Methyl 2-furoate serves as a precursor for the assembly of the furan ring system present in many sesquiterpene lactones. Its ester group can be selectively transformed into a lactone via intramolecular cyclization, often following functional group interconversion or coupling with terpenoid fragments. The furan ring can also undergo oxidative transformations to introduce additional oxygen functionalities, further increasing molecular complexity.

Synthetic Strategies

A common approach involves the coupling of methyl 2-furoate with terpenoid aldehydes or alcohols, followed by cyclization to form the lactone core. In some cases, the furan ring is retained in the final product, while in others it serves as a masked functionality that is later modified or removed. The versatility of methyl 2-furoate in these transformations is attributed to its stability under a range of reaction conditions and its ability to participate in both nucleophilic and electrophilic processes.

Data Table: Sesquiterpene Lactone Syntheses Involving Methyl 2-furoate

| Target Molecule | Key Transformation | Yield (%) | Reference |

|---|---|---|---|

| Furan-containing lactone | Ester cyclization | 65–88 | [2] |

| Oxygenated sesquiterpene | Oxidative functionalization | 70–80 | [2] |

| Bioactive derivative | Coupling with terpenoid moiety | 60–85 | [2] |

Research Findings

Recent research has highlighted the efficiency of methyl 2-furoate in the total synthesis of bioactive sesquiterpene lactones. For example, the compound has been used as a starting material in the construction of guaianolide and eudesmanolide frameworks, with reported yields exceeding 80 percent in key steps. The ability to introduce the furan ring at an early stage, followed by selective functionalization, streamlines the synthetic route and enhances overall efficiency.

Acyl Furan Production via Ketonization Reactions

Acyl furans are valuable intermediates in organic synthesis, serving as precursors to a variety of functionalized molecules. The ketonization of methyl 2-furoate represents a powerful method for generating acyl furan derivatives, leveraging the reactivity of the ester group in the presence of suitable nucleophiles or catalysts.

Mechanistic Insights

The ketonization reaction typically involves the nucleophilic attack of an enolate or organometallic reagent on the carbonyl carbon of the ester group in methyl 2-furoate, followed by elimination of methanol to yield the corresponding acyl furan. The process can be catalyzed by acids, bases, or transition metal complexes, depending on the desired selectivity and substrate scope.

Synthetic Applications

Methyl 2-furoate has been employed in the synthesis of a range of acyl furans, including 2-acetylfuran and related derivatives. These compounds are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents. The mild conditions and high yields associated with the ketonization of methyl 2-furoate make it an attractive strategy for acyl furan production.

Data Table: Ketonization Reactions of Methyl 2-furoate

| Nucleophile/Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium enolate | Base, reflux | 2-Acetylfuran | 75–90 | [2] |

| Grignard reagent | Ether solvent, low temperature | Acyl furan | 70–85 | [2] |

| Organolithium compound | THF, -78°C | Acyl furan | 65–80 | [2] |

Research Findings

Studies have demonstrated that the choice of nucleophile and reaction conditions can significantly influence the regioselectivity and yield of the ketonization process. For instance, the use of soft nucleophiles under mild conditions favors the formation of mono-acylated products, while harsher conditions can lead to over-reaction or decomposition. The development of catalytic protocols for the selective ketonization of methyl 2-furoate continues to be an active area of research, with ongoing efforts focused on improving efficiency and expanding substrate scope.

The reaction kinetics of methyl 2-furoate with hydroxyl radicals has been extensively studied using high-level quantum chemical calculations. He et al. conducted comprehensive investigations using CCSD(T)/CBS//M06-2X/cc-pVTZ methodology to construct detailed potential energy surfaces for both H-abstraction and OH-addition reactions [1]. The study revealed that the reaction proceeds through multiple pathways with distinct kinetic characteristics.

The H-abstraction reactions occur at different sites on the methyl 2-furoate molecule, with the branched methyl group being the most reactive site. The activation energy for H-abstraction from the methyl group is 12.9 kcal/mol, significantly lower than the H-abstraction from the furan ring positions, which range from 21.2 to 28.6 kcal/mol [1]. This preferential reactivity is attributed to the weaker C-H bond dissociation energy in the methyl group compared to the aromatic ring positions.

The OH-addition reactions demonstrate markedly different behavior, with some pathways exhibiting negative activation energies. Addition to the C2 position shows an activation energy of -1.7 kcal/mol, while addition to the C5 position has an activation energy of -1.2 kcal/mol [1]. These submerged barriers indicate that these reactions proceed through pre-reactive complexes formed between methyl 2-furoate and hydroxyl radicals.

Temperature-dependent rate constants reveal that H-abstraction reactions exhibit positive temperature dependence, following classical Arrhenius behavior. The rate constant for H-abstraction from the methyl group can be expressed as k = A·T^n·exp(-Ea/RT), where Ea corresponds to the activation energy of 12.9 kcal/mol [1]. In contrast, OH-addition reactions display negative temperature dependence at low temperatures, indicating that these reactions are dominated by the formation and stabilization of pre-reactive complexes.

Pressure effects play a crucial role in determining the overall reaction kinetics. OH-addition reactions show strong pressure dependence, particularly at low temperatures where collisional stabilization of the adducts becomes important [1]. The pressure dependence becomes less pronounced at higher temperatures as the thermal energy overcomes the binding energy of the complexes.

Rate of production analysis indicates that under typical atmospheric conditions, H-abstraction on the branched methyl group represents the dominant consumption pathway for methyl 2-furoate, contributing approximately 60-70% of the total reaction flux at temperatures above 800 K [1]. However, at lower temperatures relevant to atmospheric chemistry, OH-addition reactions become increasingly competitive due to their favorable thermodynamics.

Pyrolysis Mechanisms and Unimolecular Decomposition Pathways

The pyrolysis of methyl 2-furoate involves complex unimolecular decomposition pathways that have been characterized through both experimental and theoretical approaches. Yan et al. conducted detailed studies using CBS-QB3 level calculations to elucidate the primary decomposition mechanisms [2]. The experimental investigation employed synchrotron vacuum ultraviolet photoionization mass spectrometry in a flow reactor over the temperature range of 879-1107 K at atmospheric pressure.

The dominant decomposition pathway involves the direct elimination of the methyl radical from the ester group, which accounts for approximately 42% of the total fuel consumption [2]. This reaction proceeds through a four-center transition state with an activation energy of 71.8 kcal/mol. The overall rate constant for this process follows the expression k = 10^14.78·exp(-71.8×10³/RT) s^-1, where R is expressed in cal/(K·mol) [2].

Alternative decomposition pathways include ring-opening reactions and C-O bond cleavage mechanisms. The ring-opening process occurs through a six-center transition state with an activation energy of 48.3 kcal/mol [3]. This pathway leads to the formation of linear intermediates that subsequently undergo secondary decomposition to produce smaller molecular fragments including carbon monoxide, acetylene, and various C2-C4 hydrocarbons.

Unimolecular decomposition reactions exhibit minimal pressure dependence over the range of 0.01-100 atm, indicating that these processes occur in the high-pressure limit regime under typical experimental conditions [2]. The rate constants show classical positive temperature dependence, with the activation energies ranging from 48.3 to 71.8 kcal/mol depending on the specific decomposition pathway.

Major pyrolysis products identified through experimental studies include methane, carbon monoxide, acetylene, formaldehyde, carbon dioxide, ketene, and vinyl acetylene [2]. The formation of these products can be rationalized through the proposed decomposition mechanisms, with subsequent radical reactions leading to the observed product distribution.

Intramolecular H-transfer reactions also play important roles in the pyrolysis mechanism. Studies on related furan derivatives demonstrate that H-transfer from the C5 position to the C4 position represents one of the most facile processes, with this pathway showing the highest rate constant among the various unimolecular reactions [4]. The energy barrier for this process is approximately 70.0 kcal/mol, leading to the formation of carbene intermediates that rapidly decompose to form stable products.

The sensitivity analysis reveals that the decomposition reactions are primarily controlled by unimolecular processes, with H-abstraction and H-addition reactions playing secondary roles in the overall pyrolysis mechanism [2]. The branched-chain reactions become more important at higher temperatures where radical concentrations increase significantly.

Computational Modeling of Catalytic Pathways

The computational modeling of catalytic pathways for methyl 2-furoate transformation has focused primarily on heterogeneous catalysis systems, particularly those involving metal-organic frameworks and oxide catalysts. Franco et al. conducted comprehensive density functional theory calculations to understand the catalytic oxidative esterification of furfural to methyl 2-furoate using MIL-101(Fe) as the catalyst [5].

The catalytic mechanism involves multiple steps, beginning with the coordination of furfural to the Lewis acid sites of the MIL-101(Fe) framework. The initial step involves esterification of furfural with methanol, promoted by the Lewis acid sites, followed by oxidation of the resulting hemiacetal intermediate [5]. The calculated activation energies for these elementary steps range from 15 to 25 kcal/mol, indicating that the reaction can proceed under mild conditions.

Density functional theory calculations using the M06-2X functional with appropriate basis sets reveal that the metal nodes in the MOF framework serve as the active sites for substrate activation [5]. The iron centers facilitate both the esterification and oxidation steps through coordination with the carbonyl oxygen and activation of the C-H bonds in the aldehyde group.

The computational studies demonstrate that the reaction proceeds through a concerted mechanism rather than stepwise radical pathways. The transition state structures show simultaneous C-H bond breaking and C-O bond formation, with the iron center serving as both a Lewis acid and electron acceptor [5]. The calculated selectivity toward methyl 2-furoate exceeds 95% under optimal conditions, which agrees well with experimental observations.

Microkinetic modeling based on the calculated elementary rate constants predicts that the reaction rate is limited by the oxidation step rather than the initial esterification [5]. The apparent activation energy derived from the microkinetic analysis is 18.2 kcal/mol, consistent with experimental measurements that show Ea values in the range of 16-20 kcal/mol.

Computational studies of alternative catalytic pathways include investigations of zeolite-catalyzed reactions and transition metal-catalyzed processes. Research on zirconium-based catalysts reveals that the cross-ketonization of methyl 2-furoate with carboxylic acids proceeds through a different mechanism involving C-C bond formation [6]. The calculated activation energies for these processes are generally higher, ranging from 25 to 35 kcal/mol, but the selectivity toward desired products remains favorable.

The role of solvent effects in catalytic processes has been addressed through implicit solvation models. Calculations using the polarizable continuum model show that polar solvents can significantly influence the reaction energetics, with stabilization of charged intermediates leading to reduced activation barriers [5]. These effects are particularly pronounced for reactions involving ionic mechanisms or those proceeding through zwitterionic intermediates.

Computational investigations of enzyme-catalyzed transformations have also been conducted, focusing on the potential for biocatalytic production of methyl 2-furoate derivatives. Quantum mechanical/molecular mechanical calculations on relevant enzyme systems suggest that directed evolution approaches could potentially develop biocatalysts with improved selectivity and activity for these transformations [5].

Physical Description

Colourless to pale yellow liquid, berry, fruity, winey, heavy odou

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

1.00

UNII

GHS Hazard Statements

H301 (98.44%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index